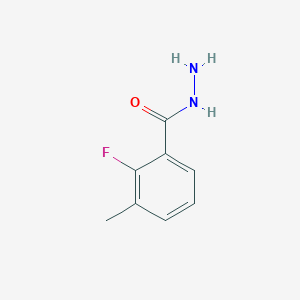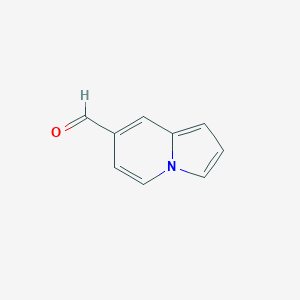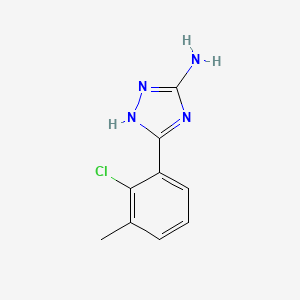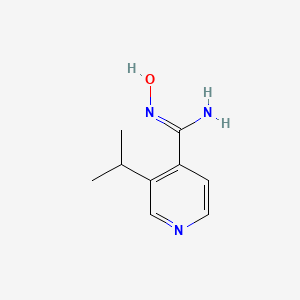
4-(3-Methoxypropoxy)-2,3-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxypropoxy)-2,3-dimethylpyridine is an organic compound with the molecular formula C11H17NO3 It is a derivative of pyridine, characterized by the presence of methoxypropoxy and dimethyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine typically involves the reaction of 2,3-dimethyl-4-chloropyridine with 3-methoxypropanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures (60-70°C) for about 30 minutes, followed by the addition of a phase transfer catalyst like tetrabutylammonium chloride. The mixture is then stirred at 90-95°C for several hours to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxypropoxy)-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxypropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Methoxypropoxy)-2,3-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound, like rabeprazole, act as proton pump inhibitors by binding to the gastric H,K-ATPase enzyme, thereby inhibiting gastric acid secretion . The binding involves the formation of a covalent bond with the enzyme, leading to its inactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine: A related compound with a chloromethyl group instead of a methoxypropoxy group.
4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol: A similar compound with a hydroxymethyl group.
Uniqueness
4-(3-Methoxypropoxy)-2,3-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
4-(3-methoxypropoxy)-2,3-dimethylpyridine |
InChI |
InChI=1S/C11H17NO2/c1-9-10(2)12-6-5-11(9)14-8-4-7-13-3/h5-6H,4,7-8H2,1-3H3 |
Clé InChI |
FNICENVHYSAYHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1C)OCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)


![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)

![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)

![tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13667570.png)
![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)
![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)

